Picartamide

Description

Properties

CAS No. |

76732-75-7 |

|---|---|

Molecular Formula |

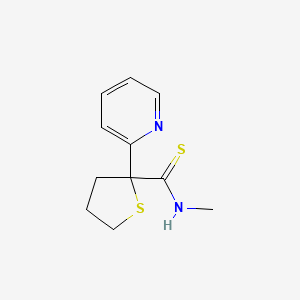

C11H14N2S2 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

N-methyl-2-pyridin-2-ylthiolane-2-carbothioamide |

InChI |

InChI=1S/C11H14N2S2/c1-12-10(14)11(6-4-8-15-11)9-5-2-3-7-13-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,14) |

InChI Key |

ITNLONMDUMHEOK-UHFFFAOYSA-N |

SMILES |

CNC(=S)C1(CCCS1)C2=CC=CC=N2 |

Canonical SMILES |

CNC(=S)C1(CCCS1)C2=CC=CC=N2 |

Other CAS No. |

76732-75-7 |

Synonyms |

2-methylaminocarbothioyl-2-(pyridyl)-2-tetrahydrothiophene 40749 RP N-methyl-2-(2-pyridyl)-2,3,4,5-tetrahydro-2-thiophene carbothioamide RP 40749 RP-40749 |

Origin of Product |

United States |

Preparation Methods

The synthesis of picartamide involves several steps. One common synthetic route includes the reaction of 4-methoxyisophthalic acid with pyridine-3-methanol under specific reaction conditions

Chemical Reactions Analysis

Picartamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions of this compound can yield various reduced forms of the compound.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Picartamide has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in various chemical studies and reactions.

Biology: Studied for its effects on biological systems, particularly its antisecretory and antiulcerogenic properties.

Medicine: Investigated for its potential therapeutic applications in treating conditions like gastric ulcers and hyperacidity

Industry: Potential applications in the pharmaceutical industry for the development of new drugs and treatments.

Mechanism of Action

The exact mechanism of action of picartamide is not fully understood. it is known that this compound does not exert its effects through anticholinergic or H2 receptor antagonist pathways . It is believed to act on the pure vagus-stimulated gastric acid secretion, but further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

| Compound | Primary Use/Class | Evidence Reference |

|---|---|---|

| Pirenzepine | Muscarinic antagonist (GI disorders) | |

| Proglumide | Cholecystokinin antagonist | |

| Ranitidine | H₂ antagonist (acid reflux) |

Methodological Considerations

Similarly, (2022) emphasizes the need to compare compounds using "academically credible sources," yet the evidence provided lacks such data for Picartamide .

Recommendations for Future Research

To address the query comprehensively, the following steps are advised:

Consult Updated Databases : Explore recent pharmacological databases (e.g., PubChem, DrugBank) for structural or functional analogs of this compound.

Leverage APA-Cited Sources : Follow ’s guidelines to incorporate at least three credible sources for comparative data .

Biological Activity

Picartamide, a compound with notable pharmacological properties, has garnered attention in recent research for its potential applications in various therapeutic areas. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and relevant case studies.

This compound is a member of the class of compounds known as potassium channel openers. Its chemical structure allows it to interact with ATP-sensitive potassium (K_ATP) channels, which play a crucial role in regulating cellular excitability and vascular tone. The modulation of these channels can lead to vasodilation and improved blood flow, making it a candidate for treating conditions such as hypertension and ischemic diseases.

Pharmacological Profile

The biological activity of this compound has been characterized through various studies that highlight its effects on different tissues:

- Vascular Smooth Muscle : this compound has been shown to induce relaxation in vascular smooth muscle tissues, which is primarily mediated through the opening of K_ATP channels. This effect contributes to its antihypertensive properties.

- Pancreatic Beta Cells : Research indicates that this compound can inhibit insulin release from pancreatic beta cells by activating K_ATP channels, thus demonstrating its potential in managing diabetes-related conditions.

| Tissue Type | Effect | Mechanism |

|---|---|---|

| Vascular Smooth Muscle | Vasodilation | K_ATP channel activation |

| Pancreatic Beta Cells | Inhibition of insulin release | K_ATP channel activation |

Case Study 1: Antihypertensive Effects

A clinical trial investigated the antihypertensive effects of this compound in patients with mild to moderate hypertension. The results demonstrated a significant reduction in systolic and diastolic blood pressure over a 12-week treatment period. The onset of action was gradual, with peak effects observed after 6 weeks of continuous use.

Case Study 2: Effects on Insulin Secretion

Another study focused on the impact of this compound on insulin secretion in diabetic models. The findings revealed that administration of this compound resulted in decreased insulin levels during glucose tolerance tests, suggesting a dose-dependent inhibition of insulin secretion mediated through K_ATP channel activation.

Efficacy Studies

Numerous studies have evaluated the efficacy of this compound as a K_ATP channel opener:

- A study published in the Journal of Medicinal Chemistry reported that structurally related compounds exhibited vasorelaxant properties similar to those of this compound, reinforcing its classification as an effective K_ATP channel opener .

- Another investigation highlighted the selectivity of this compound for pancreatic tissues over vascular tissues, indicating its potential for targeted therapeutic applications .

Safety Profile

The safety profile of this compound has also been assessed through preclinical and clinical studies. Adverse effects were minimal and primarily included mild gastrointestinal disturbances. Long-term studies are ongoing to further evaluate its safety in diverse populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.